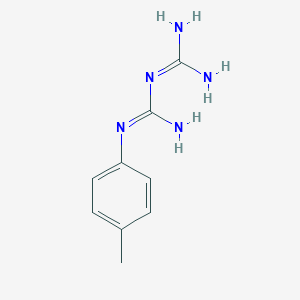

1-(Diaminomethylidene)-2-(4-methylphenyl)guanidine

Descripción

Propiedades

IUPAC Name |

1-(diaminomethylidene)-2-(4-methylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-6-2-4-7(5-3-6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEIGUXOYKZHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369640 | |

| Record name | 1-(diaminomethylidene)-2-(4-methylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15233-33-7 | |

| Record name | N-(4-Methylphenyl)imidodicarbonimidic diamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15233-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(diaminomethylidene)-2-(4-methylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-carbamimidamido-N-(4-methylphenyl)methanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Catalytic Oxidation of N,N'-Di-p-tolylthiourea

The U.S. Patent US4898978A describes a high-yield process for preparing aromatic guanidines by reacting N,N'-disubstituted thioureas with ammonia and oxygen in the presence of transition metal catalysts. For the target compound, N,N'-di-p-tolylthiourea serves as the precursor. The reaction proceeds under mild conditions (50–65°C, 1–5 bar oxygen pressure) with copper(II) acetate as the catalyst, achieving yields exceeding 98%.

Reaction Conditions:

-

Catalyst: Copper(II) acetate (0.1 mmol per 0.1 mol thiourea)

-

Solvent: Water-ethanol or water-methanol mixtures

-

Ammonia: 5–10 molar equivalents relative to thiourea

-

Temperature: 50–65°C

-

Pressure: 1–5 bar oxygen

This method minimizes byproducts such as ammonium sulfate and avoids stoichiometric heavy metal oxidants, enhancing its industrial viability.

Carbodiimide Intermediate Route

An alternative approach involves the formation of carbodiimide intermediates, which subsequently react with amines to yield guanidines. This method, reported in the Asian Journal of Chemistry, is particularly effective for synthesizing trisubstituted guanidines.

Synthesis via p-Tolylcarbodiimide

p-Tolylthiourea is treated with lead oxide (PbO) in benzene under reflux to generate p-tolylcarbodiimide. Subsequent reaction with p-toluidine at elevated temperatures (70°C, 12 hours) produces the target guanidine in 80% yield.

Key Steps:

-

Carbodiimide Formation:

-

Guanidine Synthesis:

While this route offers moderate yields, the use of PbO necessitates careful handling due to toxicity concerns.

Alternative Methods from Related Guanidine Syntheses

Base-Mediated Condensation

Strong bases like NaOH or KOH (35–50% aqueous solutions) can promote the condensation of thioureas with amines. For example, refluxing N,N'-di-p-tolylthiourea with excess p-toluidine in the presence of 70% NaOH produces the guanidine derivative, albeit with lower yields (~70%) compared to catalytic methods.

Comparative Analysis of Synthetic Routes

The catalytic oxidation method emerges as the most efficient, combining high yield with operational simplicity. In contrast, the carbodiimide route, while effective, poses environmental and safety challenges due to lead-based reagents .

Análisis De Reacciones Químicas

1-(Diaminomethylidene)-2-(4-methylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups on the guanidine or phenyl ring are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(Diaminomethylidene)-2-(4-methylphenyl)guanidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(Diaminomethylidene)-2-(4-methylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Biguanides exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogues:

Pharmacological and Physicochemical Properties

- Hydrophobicity and Membrane Permeability: Phenformin’s phenethyl linker and higher hydrophobicity (logP ~1.2) facilitate mitochondrial uptake, making it a potent complex I inhibitor.

- Mitochondrial Complex I Inhibition :

All biguanides inhibit complex I, but efficacy correlates with hydrophobicity. Chlorinated derivatives (e.g., 2,6-dichlorophenyl) show stronger inhibition (IC₅₀ ~10 μM) compared to methoxy-substituted analogues (IC₅₀ ~50 μM) . The target compound’s IC₅₀ is expected to lie between these values due to its moderate hydrophobicity. - Toxicity Profiles :

Phenformin’s mitochondrial accumulation causes lactic acidosis, limiting its clinical use. The target compound’s lack of a linker may reduce this risk, similar to metformin’s safer profile .

Electronic and Steric Effects

- Para-Methylphenyl vs.

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents alter the electronic environment of the biguanide core, affecting interactions with targets like AMP-kinase .

Actividad Biológica

1-(Diaminomethylidene)-2-(4-methylphenyl)guanidine is a nitrogen-rich organic compound with significant potential in medicinal chemistry and material science. Its unique structure, characterized by two amino groups and a guanidine moiety, allows for diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Biological Activities

This compound exhibits various biological activities that are crucial for its applications in pharmacology:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent. It is structurally similar to other guanidine derivatives known for their antimicrobial effects .

- Anticancer Properties : Preliminary research indicates potential anticancer activity. The compound has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or by reducing oxidative stress .

The mechanisms underlying the biological activities of this compound are still under investigation. Key mechanisms include:

- Interaction with Receptors : Similar compounds have been shown to interact with various receptors in the central nervous system, which may explain their neuroprotective and cognitive-enhancing effects .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial properties .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Synthesis Methods

Various synthesis methods have been developed for this compound, allowing for scalable production:

- Condensation Reactions : Commonly used methods involve the condensation of appropriate guanidine derivatives with aldehydes or ketones.

- Reagent Utilization : The compound serves as a reagent in various chemical syntheses and biological assays, further highlighting its versatility in research applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(diaminomethylidene)-2-(4-methylphenyl)guanidine?

- Methodological Answer: A plausible route involves the condensation of 4-methylphenylamine with cyanoguanidine under reflux conditions (e.g., in ethanol or methanol) with catalytic acid. Post-synthesis purification via recrystallization or column chromatography is advised. Characterization should include H/C NMR to confirm guanidine backbone formation and phenyl substitution, alongside mass spectrometry (MS) for molecular weight validation .

Q. What spectroscopic techniques are optimal for structural elucidation of this compound?

- Methodological Answer:

- NMR spectroscopy: H NMR to identify aromatic protons (δ 6.5–7.5 ppm) and methyl group signals (δ ~2.3 ppm). C NMR resolves carbonyl/imine carbons (δ 155–165 ppm) and aromatic carbons.

- FTIR: Bands at ~1650 cm (C=N stretch) and ~3300 cm (N-H stretch) confirm guanidine functionality.

- Mass spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak at m/z 191.23 (CHN) .

Q. How does this compound compare structurally to clinically studied biguanides like metformin or phenformin?

- Answer: Unlike metformin (3,3-dimethylguanidine) or phenformin (2-phenylethyl-substituted guanidine), this compound features a 4-methylphenyl group directly attached to the guanidine core. Structural differences may alter solubility, bioavailability, and target binding. Computational docking studies (e.g., AutoDock Vina) can predict interactions with proteins like AMP-activated kinase (AMPK) .

Advanced Research Questions

Q. What experimental models are suitable for investigating the compound’s mechanism of action in metabolic or oncological contexts?

- Methodological Answer:

- In vitro: Use cancer cell lines (e.g., HTB-35 cervical carcinoma) to assess ATP depletion and lactate production via colorimetric assays (e.g., CellTiter-Glo®). Compare effects to phenformin, which inhibits mitochondrial Complex I .

- In vivo: Rodent models (e.g., high-fat diet-induced diabetic mice) can evaluate glucose-lowering efficacy. Monitor hepatic glucose output and lactate levels to assess toxicity risks .

Q. How can structural isomerism (2-methyl vs. 4-methylphenyl) influence biological activity or toxicity?

- Answer: Positional isomerism may alter steric hindrance, electronic effects, and metabolic stability. For example:

- 2-methylphenyl (ortho): Increased steric bulk near the guanidine group may reduce binding to mitochondrial targets.

- 4-methylphenyl (para): Enhanced symmetry could improve crystallinity and solubility.

Comparative studies using X-ray crystallography (to resolve 3D structure) and isothermal titration calorimetry (ITC) can quantify binding affinities .

Q. How do researchers reconcile the compound’s potential anti-cancer effects with reported hepatotoxicity in related biguanides?

- Answer: Dose-dependent effects are critical. At therapeutic doses, AMPK activation may inhibit tumor growth via mTOR suppression. At higher doses, mitochondrial dysfunction (e.g., Complex I inhibition) induces oxidative stress and lactic acidosis. Experimental design should:

- Define the therapeutic index (LD vs. EC) in hepatocyte vs. cancer cell lines.

- Measure markers like malondialdehyde (lipid peroxidation) and glutathione (antioxidant capacity) to assess oxidative damage .

Q. What computational strategies predict the compound’s pharmacokinetic or toxicological profiles?

- Methodological Answer:

- ADMET prediction: Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.

- Toxicity prediction: QSAR models (e.g., ProTox-II) assess hepatotoxicity and mutagenicity risks.

- Molecular dynamics (MD): Simulate binding stability with AMPK or mitochondrial targets over 100-ns trajectories .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological effects of biguanides across studies?

- Answer: Variations may arise from:

- Experimental models: Primary hepatocytes vs. immortalized cell lines differ in metabolic activity.

- Dosage: Therapeutic (µM) vs. toxic (mM) concentrations.

- Species-specific metabolism: Rodent vs. human liver enzyme expression.

Standardize protocols using clinically relevant doses and human-derived cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.